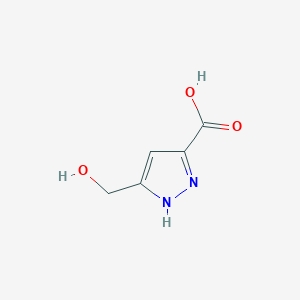
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid” is a chemical compound with the formula C9H9BO4 and a molecular weight of 191.98 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One patent describes a process where the hydroxyl group is protected as esters using acetic anhydride . The deprotecting agent employed in one of the steps is selected from a group comprising acid or base .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BO4/c11-8(12)4-6-2-1-3-7-5-14-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, one source mentions a novel mode of regiochemical control over the allylic [1,3]-transposition of silyloxy groups catalyzed by Re2O7 . This strategy relies on a cis-oriented vinyl boronate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid involves the reaction of 2-(chloromethyl)phenol with triethyl borate to form 2-(triethylborate)methylphenol, which is then reacted with sodium hydroxide to form 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)phenol. This compound is then reacted with chloroacetic acid to form the final product, 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid.", "Starting Materials": [ "2-(chloromethyl)phenol", "triethyl borate", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: React 2-(chloromethyl)phenol with triethyl borate in the presence of a catalyst to form 2-(triethylborate)methylphenol.", "Step 2: React 2-(triethylborate)methylphenol with sodium hydroxide to form 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)phenol.", "Step 3: React 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)phenol with chloroacetic acid in the presence of a catalyst to form 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid." ] } | |
Numéro CAS |
1268335-32-5 |
Nom du produit |
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid |
Formule moléculaire |
C9H9BO4 |
Poids moléculaire |
192 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
